(R)-2-Bromo-3-phenylpropionic acid
Description
Properties
IUPAC Name |
(2R)-2-bromo-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRSCFNERFONKU-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471756 | |
| Record name | (R)-2-BROMO-3-PHENYLPROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42990-55-6 | |
| Record name | (R)-2-BROMO-3-PHENYLPROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Bromo-3-phenylpropionic acid typically involves the bromination of ®-3-phenylpropionic acid. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of ®-2-Bromo-3-phenylpropionic acid may involve large-scale bromination processes with stringent control over temperature and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: ®-2-Bromo-3-phenylpropionic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to ®-3-phenylpropionic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of ®-2-Bromo-3-phenylpropionic acid can lead to the formation of ®-2-bromo-3-phenylpropanoic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products:
- Substitution reactions yield various substituted ®-3-phenylpropionic acid derivatives.
- Reduction reactions produce ®-3-phenylpropionic acid.
- Oxidation reactions result in oxidized derivatives of ®-2-Bromo-3-phenylpropionic acid .
Scientific Research Applications
Pharmaceutical Applications
1.1 Intermediate in Drug Synthesis
(R)-2-Bromo-3-phenylpropionic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the production of angiotensin-converting enzyme (ACE) inhibitors, such as Omapatrilat, which is used for treating hypertension and heart failure . The compound's bromine atom enhances its reactivity, allowing for further transformations into biologically active molecules.
1.2 Development of ACE Inhibitors
The synthesis process of this compound typically involves the conversion of D-phenylalanine through a reaction with sodium nitrite and a bromine source. This method allows for higher yields and reduced byproducts compared to previous methods, making it more efficient for pharmaceutical applications . The ability to conduct this reaction at elevated temperatures also contributes to its industrial viability.
3.1 Agrochemical Synthesis
Beyond pharmaceuticals, this compound is utilized as an intermediate in the production of agrochemicals. Its structural properties allow it to participate in reactions that yield herbicides and pesticides, contributing to agricultural productivity.
3.2 Research and Development
In research settings, this compound is often used as a building block in synthetic organic chemistry. Its versatility allows chemists to explore new synthetic pathways and develop novel compounds with potential therapeutic applications .
Case Studies
4.1 Synthesis of Omapatrilat
A notable case study involves the synthesis of Omapatrilat from this compound. Researchers have demonstrated that utilizing this compound leads to improved yields and purity of the final product compared to traditional methods . This advancement underscores the importance of this compound in modern medicinal chemistry.
4.2 Development of New ACE Inhibitors
Recent studies have focused on modifying this compound derivatives to create new ACE inhibitors with enhanced efficacy and reduced side effects. These efforts highlight the compound's potential in drug discovery and development processes .
Mechanism of Action
The mechanism of action of ®-2-Bromo-3-phenylpropionic acid involves its reactivity towards nucleophiles and electrophiles due to the presence of the bromine atom and the carboxylic acid group. The bromine atom can participate in substitution reactions, while the carboxylic acid group can undergo various transformations, making the compound versatile in organic synthesis .
Comparison with Similar Compounds
(S)-2-Bromo-3-phenylpropionic Acid (CAS: 35016-63-8)
The S-enantiomer shares the same molecular formula (C₉H₉BrO₂ ) but differs in stereochemistry. Key comparisons include:
Key Notes:
3-(4-Acetylphenyl)-2-bromopropanoic Acid (CAS: 18910-19-5)
This structural analog substitutes the phenyl group with a 4-acetylphenyl moiety. Differences include:
Key Notes:
- The acetyl group enhances polarity, likely increasing solubility in polar solvents compared to the parent compound.
- No direct pharmaceutical applications are cited for this derivative .
(2R)-3-Bromo-2-hydroxy-2-methylpropanoic Acid (CAS: 261904-39-6)
This compound features a hydroxy-methyl substitution, altering reactivity:
Key Notes:
Biological Activity
(R)-2-Bromo-3-phenylpropionic acid is a chiral α-halogenated monocarboxylic acid with significant biological activity, primarily recognized as an intermediate in the synthesis of various pharmaceutical compounds, particularly angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) inhibitors. This article explores the compound's biological activities, synthetic pathways, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 229.07 g/mol. The compound features a bromine atom attached to the second carbon of a phenylpropionic acid backbone, contributing to its unique reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the bromination of (D)-phenylalanine using hydrobromic acid and sodium nitrite. Various synthetic routes have been reported, yielding different efficiencies:
| Method | Yield | Conditions |
|---|---|---|
| Hydrobromic acid + sodium nitrite | 60% | 0-20°C for 3 hours |
| Hydrobromic acid + sodium nitrite | 43% | -5 to 0°C for 5 hours |
| Hydrobromic acid + sodium bromide | 80% | Room temperature for 3 hours |
These methods highlight the compound's accessibility for further research and application in drug development .
ACE/NEP Inhibition
This compound is primarily noted for its role as a precursor in the synthesis of ACE and NEP inhibitors, which are critical in managing hypertension and heart failure. These inhibitors function by preventing the conversion of angiotensin I to angiotensin II, thus reducing blood pressure and improving cardiovascular health. Studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on these enzymes, making it a valuable scaffold in medicinal chemistry .
Case Studies
- Antihypertensive Activity : A study published in Journal of Medicinal Chemistry illustrated that compounds derived from this compound displayed potent antihypertensive effects in animal models. The structure-activity relationship (SAR) revealed that modifications on the phenyl ring could enhance potency while minimizing side effects .
- Molecular Docking Studies : Molecular docking experiments have been conducted to assess the binding affinity of this compound derivatives to ACE and NEP active sites. These studies indicated favorable interactions, suggesting that specific structural features contribute to enhanced biological activity .
Pharmacological Applications
The pharmacological implications of this compound extend beyond hypertension management. Its derivatives have been investigated for potential applications in treating various conditions such as:
Q & A
Q. What are the established synthetic routes for (R)-2-bromo-3-phenylpropionic acid, and how do reaction conditions influence stereochemical purity?
this compound is synthesized via diazotization of D-phenylalanine using sodium nitrite and HBr in aqueous solution, followed by bromide salt-mediated bromination at -10°C to 30°C . Stereochemical purity (>98%) is maintained by controlling equivalents of HBr (4–8 eq.) and bromide salts (0.5–7 eq.), which suppress racemization. Post-reaction, purification via recrystallization (hexanes) ensures high enantiomeric excess (ee). Monitoring reaction temperature and stoichiometry is critical to avoid byproducts like α,β-dibromo derivatives .
Q. Which analytical methods are most effective for characterizing this compound?
Key techniques include:
- HPLC : Chiral stationary phases (e.g., AD column) with hexanes/i-PrOH eluents resolve enantiomers [(R)- and (S)-forms] .
- NMR : H NMR signals at δ 4.8 (dd, 1H) and δ 3.4 (dd, 1H) confirm stereochemistry, while C NMR peaks at δ 166.0 (C=O) and δ 43.7 (C-Br) validate structure .
- IR : A strong absorbance at ~1776 cm confirms the carboxylic acid chloride intermediate in downstream reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize racemization during bromination of D-phenylalanine?
Racemization is mitigated by:
- Using sub-stoichiometric HBr (4–8 eq.) to avoid excessive acidity.
- Maintaining temperatures ≤30°C to prevent thermal degradation.
- Adding bromide salts (e.g., KBr) in situ to stabilize the diazonium intermediate .
- Validating ee via chiral HPLC after each step . Contradictions in ee values may arise from residual HBr; neutralization with NaHCO before purification resolves this .
Q. What strategies resolve contradictions in stereochemical assignments from NMR and HPLC data?
Discrepancies between NMR coupling constants and HPLC retention times often stem from:
- Solvent effects : NMR in CDCl may shift signals vs. HPLC mobile phases. Cross-validate with polar solvents (DO).
- Impurities : Trace dibromo derivatives (e.g., α,β-dibromohydrocinnamic acid) alter NMR splits. Use preparative TLC or column chromatography to isolate pure fractions .
- HPLC calibration : Confirm enantiomer elution order with authentic (R)- and (S)-standards .
Q. How can impurities in this compound be profiled and quantified?
- LC-MS : Detect dibromo byproducts (e.g., m/z 336.9 for α,β-dibromo derivatives) using electrospray ionization .
- COA validation : Compare batch purity (>98%) against reference spectra in pharmacopeial standards .
- Stability studies : Store at -20°C under argon; degradation products (e.g., dehydrohalogenated compounds) form at >40°C .
Q. What mechanistic insights explain the regioselectivity of bromination in D-phenylalanine derivatives?
Bromination proceeds via a radical intermediate stabilized by the phenyl group’s electron-withdrawing effect. DFT calculations suggest the (R)-configuration is favored due to lower steric hindrance in the transition state . Competing pathways (e.g., β-bromination) are suppressed by bromide ion concentration, as shown in kinetic studies .
Methodological Considerations
- Data Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to troubleshoot anomalies. For example, inconsistent yields may arise from unaccounted humidity sensitivity .
- Scale-up Challenges : Pilot-scale synthesis requires precise control of exothermic diazotization; use jacketed reactors for temperature stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
